Cas no 367508-01-8 (Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate)

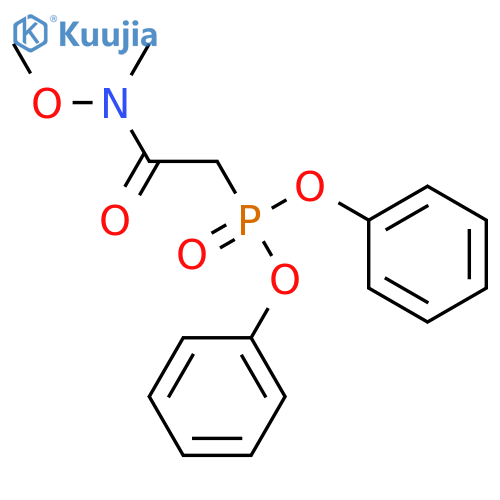

367508-01-8 structure

商品名:Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

CAS番号:367508-01-8

MF:C16H18NO5P

メガワット:335.291585445404

MDL:MFCD30186043

CID:297516

PubChem ID:87560577

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate 化学的及び物理的性質

名前と識別子

-

- Phosphonic acid,P-[2-(methoxymethylamino)-2-oxoethyl]-, diphenyl ester

- Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

- 2-diphenoxyphosphoryl-N-methoxy-N-methylacetamide

- (N-Methoxy-N-methylcarbamoylmethyl)phosphonic Acid Diphenyl Ester

- D3709

- diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate

- N-Methoxy-N-methyl(diphenylphosphono)acetamide

- N-methoxy-N-methyl-2-(diphenylphosphono)acetamide

- Diphenyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate

- DTXSID00476140

- A913648

- MFCD30186043

- SCHEMBL3626452

- 367508-01-8

- Diphenyl(2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate

- DIPHENYL [METHOXY(METHYL)CARBAMOYL]METHYLPHOSPHONATE

-

- MDL: MFCD30186043

- インチ: 1S/C16H18NO5P/c1-17(20-2)16(18)13-23(19,21-14-9-5-3-6-10-14)22-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

- InChIKey: CFSFGLDTIDFDMT-UHFFFAOYSA-N

- ほほえんだ: P(C([H])([H])C(N(C([H])([H])[H])OC([H])([H])[H])=O)(=O)(OC1C([H])=C([H])C([H])=C([H])C=1[H])OC1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 351.08700

- どういたいしつりょう: 335.09225967g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 395

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 65.099

じっけんとくせい

- 密度みつど: 1.259

- ふってん: 430.708°C at 760 mmHg

- フラッシュポイント: 214.284°C

- 屈折率: 1.555

- PSA: 84.11000

- LogP: 3.92480

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB261452-1 g |

Diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate; . |

367508-01-8 | 1g |

€180.40 | 2023-06-22 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3709-1G |

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate |

367508-01-8 | >95.0%(GC) | 1g |

¥610.00 | 2024-04-16 | |

| TRC | D491953-50mg |

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate |

367508-01-8 | 50mg |

$ 65.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y1240550-200mg |

(N-Methoxy-N-methylcarbamoylmethyl)phosphonic Acid Diphenyl Ester |

367508-01-8 | 95% | 200mg |

$130 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1240550-5g |

(N-Methoxy-N-methylcarbamoylmethyl)phosphonic Acid Diphenyl Ester |

367508-01-8 | 95% | 5g |

$515 | 2024-06-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155188-5G |

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate |

367508-01-8 | 95% | 5g |

¥2999.90 | 2023-09-03 | |

| Aaron | AR003CQN-5g |

(N-Methoxy-N-Methylcarbamoylmethyl)Phosphonic Acid Diphenyl Ester |

367508-01-8 | 95% | 5g |

$491.00 | 2025-01-22 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-294364-1g |

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, |

367508-01-8 | 1g |

¥1850.00 | 2023-09-05 | ||

| Aaron | AR003CQN-1g |

(N-Methoxy-N-Methylcarbamoylmethyl)Phosphonic Acid Diphenyl Ester |

367508-01-8 | 95% | 1g |

$127.00 | 2025-01-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1692782-1g |

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate |

367508-01-8 | 95.0% | 1g |

¥969.00 | 2024-05-16 |

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

367508-01-8 (Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate) 関連製品

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2279938-29-1(Alkyne-SS-COOH)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:367508-01-8)Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

清らかである:99%

はかる:5g

価格 ($):346.0